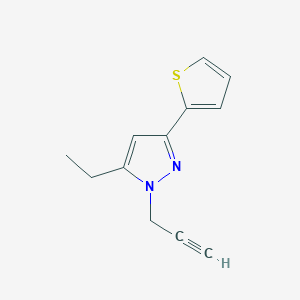

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-ethyl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-3-7-14-10(4-2)9-11(13-14)12-6-5-8-15-12/h1,5-6,8-9H,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVCXJUVELBXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS Number: 2098110-78-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H12N2S, with a molecular weight of 216.3 g/mol. The compound's structure includes a pyrazole ring functionalized with ethyl and prop-2-ynyl groups, as well as a thiophene moiety, which may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2S |

| Molecular Weight | 216.3 g/mol |

| CAS Number | 2098110-78-0 |

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds followed by alkylation with propargyl bromide. This method allows for the introduction of both the ethyl and propynyl groups into the pyrazole ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, compounds similar to this structure have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Anti-inflammatory and Anticancer Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory and anticancer activities by inhibiting specific enzymes involved in inflammatory pathways and cancer cell proliferation. The unique structure of 5-ethyl-1-(prop-2-yn-1-y)-3-(thiophen-2-y)-1H-pyrazole allows for interactions with biological macromolecules that may enhance its pharmacological profile .

The proposed mechanism of action for 5-ethyl-1-(prop-2-yn-1-y)-3-(thiophen-2-y)-1H-pyrazole involves:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.

- Receptor Interaction : The ethyl and propynyl groups facilitate binding to specific receptors or active sites on enzymes.

- Biofilm Disruption : It has been observed that similar compounds can disrupt bacterial biofilms, enhancing their antimicrobial effectiveness .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Antimicrobial Screening : A study synthesized various thiazol-bearing pyrazoles and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited strong antibacterial effects .

- Anti-inflammatory Studies : Another research project assessed the anti-inflammatory properties of pyrazole derivatives through in vitro assays, demonstrating significant inhibition of inflammatory markers .

Comparison with Similar Compounds

Thiophene-Containing Pyrazoles

- 3-(5-Bromothiophen-2-yl)-1H-pyrazole (Compound 6, ): This derivative replaces the ethyl and propargyl groups with a bromine atom. However, the absence of the propargyl group limits its utility in click chemistry applications.

- 1-(3-(4-Hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (Compound 4, ): The nitro and hydroxyl groups on the phenyl ring introduce hydrogen-bonding capabilities, which are absent in the target compound. This derivative demonstrated antitubercular activity, suggesting that electron-withdrawing groups (e.g., NO₂) enhance efficacy against Mycobacterium tuberculosis .

Propargyl-Substituted Pyrazoles

- 5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS:2092050-34-3, ) :

The chloromethyl group increases electrophilicity, raising reactivity but also toxicity concerns. In contrast, the ethyl group in the target compound may improve metabolic stability. - 5-Isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole () :

The bulkier isopropyl group at position 5 may hinder target binding compared to the ethyl group, highlighting the importance of steric effects in activity optimization.

Pharmacological Profiles

Antioxidant Activity

Pyrazole derivatives with thiophene substituents, such as those in , exhibit antioxidant properties with IC₅₀ values ranging from 10.2–14.76 μM. The propargyl group in the target compound could enhance radical scavenging due to its electron-deficient triple bond, though experimental validation is needed.

MAO Inhibition

Sulfur-containing pyrazolines, such as 5-(4-chlorophenyl)-4,5-dihydro-3-(thiophen-2-yl)pyrazole-1-carbothioamide, inhibit monoamine oxidase (MAO) through interactions with flavin adenine dinucleotide (FAD) cofactors . The target compound’s thiophene and propargyl groups may similarly modulate MAO activity, though the ethyl group’s role remains speculative.

Antiproliferative Activity

Vicinal diaryl-substituted pyrazoles, like 3-(3',4',5'-trimethoxyphenyl)-4-substituted-1H-pyrazoles, inhibit tubulin polymerization at submicromolar concentrations . The target compound lacks the trimethoxyphenyl motif but retains the thiophene ring, which may compensate by providing π-π stacking interactions with tubulin.

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing

The propargyl group’s linear geometry may alter hydrogen-bonding patterns compared to compounds with bulkier substituents. For example, 3-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (Compound 5, ) forms intermolecular N–H···N bonds, while the target compound’s propargyl group could prioritize C–H···π interactions .

Solubility and Stability

The ethyl group enhances lipophilicity compared to polar substituents like hydroxyl or amino groups (e.g., in ). This may improve membrane permeability but reduce aqueous solubility. Propargyl groups are generally stable under physiological conditions but require careful handling due to flammability risks .

Comparative Data Table

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation of Acetylenic Ketones with Hydrazine Derivatives

One classical and widely used approach to prepare substituted pyrazoles involves the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones. This method has been established for over a century and remains a cornerstone in pyrazole synthesis.

Procedure : The reaction of hydrazine or substituted hydrazines with an acetylenic ketone bearing the desired substituents leads to the formation of pyrazole rings. For example, acetylenic ketones with an ethyl substituent at the 5-position and a thiophen-2-yl moiety at the 3-position can be reacted with propargyl hydrazine or hydrazine derivatives to yield the target pyrazole.

Regioselectivity : This reaction often produces regioisomeric mixtures. However, the use of hydrazine hydrate instead of substituted hydrazines can favor the formation of a single regioisomer due to intramolecular hydrogen bonding effects.

Example : The cyclocondensation of ethyl-substituted acetylenic ketones with hydrazine derivatives in ethanol under reflux conditions typically affords the pyrazole core with good yields.

Advantages : Straightforward procedure, accessible starting materials, and moderate to good yields.

Limitations : Possible formation of regioisomeric mixtures requiring chromatographic separation.

(Scheme reference: analogous to Scheme 5 and Scheme 6 in)

Introduction of the Propargyl Group at the N1 Position

The propargyl (prop-2-yn-1-yl) substituent at the nitrogen-1 position of the pyrazole ring is commonly introduced via alkylation or cross-coupling methods:

N-Alkylation : Direct alkylation of the pyrazole nitrogen with propargyl bromide or propargyl chloride under basic conditions (e.g., potassium carbonate in DMF) efficiently installs the prop-2-yn-1-yl group.

Sonogashira Coupling : Alternatively, halogenated pyrazole derivatives (e.g., 1-halopyrazoles) can undergo palladium-catalyzed Sonogashira coupling with terminal alkynes such as propargyl alcohol or propargyl amine derivatives to introduce the propargyl group.

Optimization : Reaction temperature (50–80°C), solvent choice (DMF, THF), and catalyst loading are critical for maximizing yield and minimizing side reactions.

Notes : Propargyl groups are sensitive to shock and require careful handling.

Incorporation of the Thiophen-2-yl Substituent at Position 3

The thiophene ring at position 3 can be introduced via:

Cross-Coupling Reactions : Suzuki-Miyaura coupling between 3-halopyrazoles and thiophen-2-yl boronic acids is an effective method to install the thiophene substituent.

Direct Cyclization : Using acetylenic ketones already bearing the thiophen-2-yl group allows direct cyclocondensation with hydrazines to form the pyrazole with the thiophene substituent in place.

Reaction Conditions : Typical Suzuki coupling conditions involve Pd(0) catalysts, bases like K2CO3, and solvents such as dioxane/water mixtures under inert atmosphere.

Ethyl Group Introduction at Position 5

The ethyl substituent at position 5 is generally introduced via the choice of starting acetylenic ketone or 1,3-dicarbonyl precursor bearing the ethyl group.

- Example : Using ethyl-substituted acetylenic ketones or β-ketoesters as starting materials ensures the ethyl group is incorporated during pyrazole ring formation.

Summary Table of Preparation Steps and Conditions

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation | Acetylenic ketone + hydrazine hydrate, EtOH, reflux | Moderate to good yields; regioisomer control possible |

| N1-Propargyl substitution | N-Alkylation or Sonogashira coupling | Propargyl bromide + base (K2CO3), DMF or Pd catalyst + terminal alkyne | High yields with optimized conditions; sensitive group |

| Thiophen-2-yl introduction | Suzuki-Miyaura coupling or direct cyclization | 3-halopyrazole + thiophen-2-yl boronic acid, Pd catalyst, base | Efficient, good regioselectivity |

| Ethyl group incorporation | Starting material design | Use ethyl-substituted acetylenic ketones or β-ketoesters | Incorporated during ring formation |

Research Findings and Optimization Notes

Catalyst Efficiency : Copper triflate and ionic liquids have been reported to catalyze pyrazole formation efficiently with high yields (~82%) and recyclability of catalysts, which may be adapted for similar pyrazole derivatives.

Regioselectivity Control : Use of hydrazine hydrate rather than substituted hydrazines can improve regioselectivity due to hydrogen bonding effects.

One-Pot Procedures : Some protocols allow one-pot addition-cyclocondensation-oxidation sequences to form trisubstituted pyrazoles without requiring additional oxidants, improving synthetic efficiency.

Safety and Handling : Propargyl groups require careful handling due to shock sensitivity; chloromethylation steps (if applicable) require inert atmosphere and corrosion-resistant equipment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.